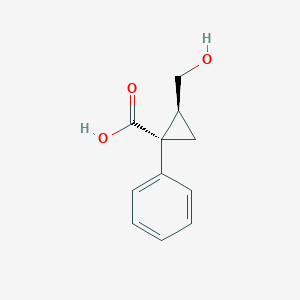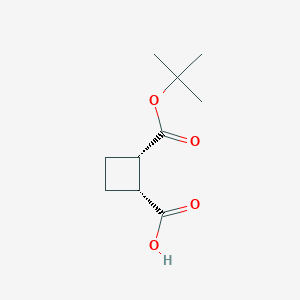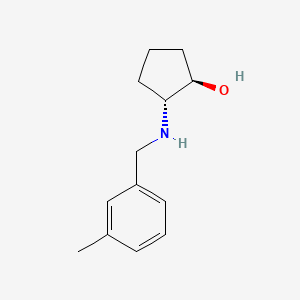
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is a chiral organic compound that features a cyclopentane ring substituted with an amino group and a hydroxyl group The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-methylbenzylamine.
Reductive Amination: Cyclopentanone undergoes reductive amination with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, deoxygenated compounds.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-((3-Methylphenyl)amino)cyclopentan-1-ol: Similar structure with a phenyl group instead of a benzyl group.
(1R,2R)-2-((3-Methylbenzyl)amino)cyclohexan-1-ol: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1R,2R)-2-((3-Methylbenzyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group on a cyclopentane ring. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(1R,2R)-2-[(3-methylphenyl)methylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-5-11(8-10)9-14-12-6-3-7-13(12)15/h2,4-5,8,12-15H,3,6-7,9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
DXZKZPHUKQWODL-CHWSQXEVSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CN[C@@H]2CCC[C@H]2O |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC2CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



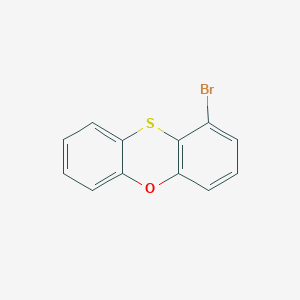
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
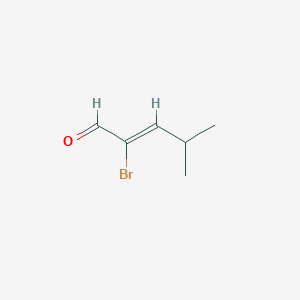

![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)

![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
